molecular formula C16H15N5O4 B2945554 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034515-49-4

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2945554
CAS RN: 2034515-49-4
M. Wt: 341.327
InChI Key: MCHCPOMZPNBASL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, and a dioxole ring. Pyrazoles are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their wide range of biological activities. Dioxoles are oxygen-containing heterocycles and are often used as intermediates in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrazole ring could be synthesized using strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The oxadiazole ring could be formed through cyclization of appropriate precursors . The dioxole ring could be formed through a variety of methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. Each of these rings introduces different electronic and steric effects, which could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the pyrazole ring is known to participate in a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could influence its solubility, boiling point, and melting point .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

A study by Palkar et al. (2017) described the design, synthesis, and QSAR studies of novel analogs similar to the compound of interest. These compounds demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study highlights the potential use of such compounds in combating bacterial infections (Palkar et al., 2017).

Anti-Tubercular Activity

Research by Shruthi et al. (2016) focused on novel benzimidazole–oxadiazole hybrid molecules, related to the compound , showing potent anti-tubercular activity. These compounds were more effective than standard drugs in combating Mycobacterium tuberculosis (Shruthi et al., 2016).

Anti-Influenza Virus Activity

A study by Hebishy et al. (2020) explored the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which are structurally related to the compound of interest. These compounds were found to possess significant antiviral activities against the bird flu influenza H5N1 strain (Hebishy et al., 2020).

Crystal Structure and Hirshfeld Surface Analysis

Kumara et al. (2017) conducted a study on new pyrozole derivatives, which included an analysis of their molecular structures using X-ray diffraction methods. This research provides insights into the structural characteristics of such compounds, which is crucial for understanding their biological activity (Kumara et al., 2017).

Drug-likeness and Microbial Investigation

Pandya et al. (2019) synthesized a library of compounds similar to the one of interest and investigated their antibacterial and antifungal activities. The study also involved in-silico ADME prediction properties, indicating the potential of these compounds in drug development (Pandya et al., 2019).

Synthesis and Antimicrobial Activities

Siddiqui et al. (2013) described the synthesis of novel derivatives of pyrazole-3-carboxylate and their screening for antibacterial and antifungal activities. This study indicates the versatility of these compounds in addressing a range of microbial infections (Siddiqui et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their properties, and evaluate their potential applications in various fields .

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-2-21-8-11(6-18-21)15-19-14(25-20-15)7-17-16(22)10-3-4-12-13(5-10)24-9-23-12/h3-6,8H,2,7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHCPOMZPNBASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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